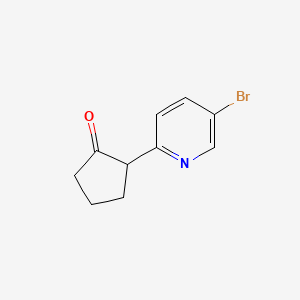
2-(5-Bromopyridin-2-yl)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopyridin-2-yl)cyclopentanone is an organic compound with the molecular formula C10H10BrNO. It is a derivative of cyclopentanone, where a bromopyridine group is attached to the cyclopentanone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)cyclopentanone typically involves the bromination of pyridine followed by its coupling with cyclopentanone. One common method involves the use of 5-bromopyridine as a starting material. The bromopyridine is first activated through a halogenation reaction, and then it undergoes a coupling reaction with cyclopentanone under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions. These processes are optimized for yield and purity, often using catalysts and controlled reaction environments to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromopyridin-2-yl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(5-Bromopyridin-2-yl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopyridin-2-yl)cyclopentanone involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine: A simpler compound with similar bromine and pyridine functionalities.
2-Amino-5-bromopyridine: Contains an amino group instead of a cyclopentanone ring.
Methyl 5-bromopyridine-3-carboxylate: A derivative with a carboxylate group.
Uniqueness
2-(5-Bromopyridin-2-yl)cyclopentanone is unique due to its combination of a cyclopentanone ring and a bromopyridine group. This structure provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C10H10BrNO |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C10H10BrNO/c11-7-4-5-9(12-6-7)8-2-1-3-10(8)13/h4-6,8H,1-3H2 |
Clave InChI |
RUQHKPCOGQETJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


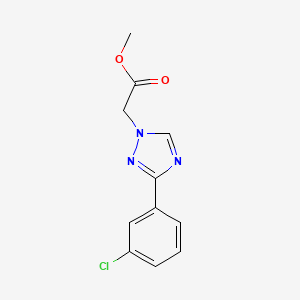

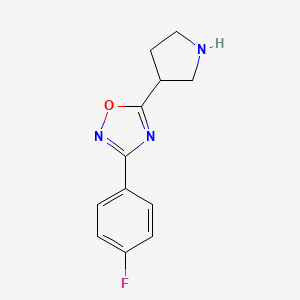
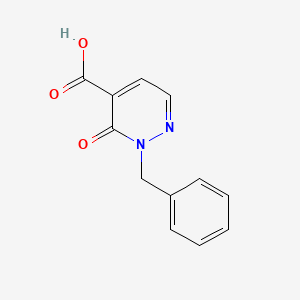
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791677.png)
![2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11791678.png)
![6-(4-Methoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11791682.png)
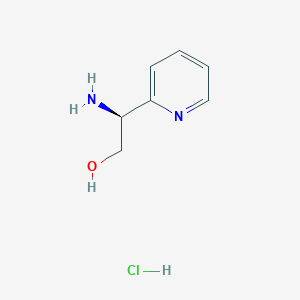
![6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one](/img/structure/B11791697.png)
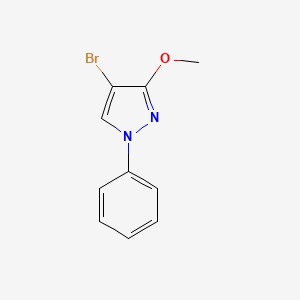
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11791706.png)

![2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11791717.png)

